Mito-TRFS

Description

BenchChem offers high-quality Mito-TRFS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mito-TRFS including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

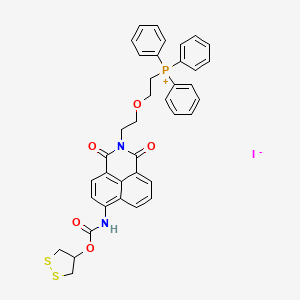

IUPAC Name |

2-[2-[6-(dithiolan-4-yloxycarbonylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethyl-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWAKZCQJRRDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)OC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34IN2O5PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mito-TRFS: A Novel Probe for Detecting Mitochondrial Thioredoxin Reductase 2 (TrxR2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mito-TRFS probe, a fluorescent tool designed for the specific detection of mitochondrial thioredoxin reductase 2 (TrxR2) activity in living cells. We will delve into the core principles of its mechanism, present detailed experimental protocols, and summarize key quantitative data to facilitate its application in research and drug development.

Core Principle of Mito-TRFS

Mito-TRFS is a pioneering "off-on" fluorescent probe that allows for the real-time imaging of TrxR2 activity within the mitochondria of living cells. Its design incorporates a naphthalimide fluorophore, which is initially in a quenched or "off" state. The probe's specificity for TrxR2 is conferred by a 1,2-dithiolane (B1197483) moiety.

The detection mechanism is a two-step process initiated by the enzymatic activity of TrxR2. First, TrxR2 catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of the Mito-TRFS molecule. This is followed by a spontaneous intramolecular cyclization reaction that releases the naphthalimide fluorophore. The liberated fluorophore is highly fluorescent, resulting in a significant "on" signal that can be measured using fluorescence microscopy or flow cytometry. A triphenylphosphonium cation is incorporated into the Mito-TRFS structure to specifically target the probe to the mitochondria.

Signaling Pathway and Detection Mechanism

The following diagram illustrates the signaling pathway of TrxR2 and the subsequent activation of the Mito-TRFS probe.

An In-depth Technical Guide to Mito-TRFS: Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-TRFS is a pioneering "off-on" fluorescent probe designed for the specific detection and imaging of mitochondrial thioredoxin reductase (TrxR2) activity within living cells.[1][2][3] Its ability to selectively report on the activity of this crucial mitochondrial enzyme has made it an invaluable tool in studying mitochondrial redox biology and its implications in various pathological conditions, including neurodegenerative diseases like Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed experimental protocols for the application of Mito-TRFS.

Chemical Structure and Properties

Mito-TRFS is a complex organic molecule comprising three key functional domains: a naphthalimide fluorophore, a mitochondria-targeting triphenylphosphonium (TPP) cation, and a 1,2-dithiolane-based recognition moiety for TrxR2.

Table 1: Physicochemical and Spectroscopic Properties of Mito-TRFS

| Property | Value |

| Chemical Formula | C₃₈H₃₄IN₂O₅PS₂ |

| Molecular Weight | 820.70 g/mol |

| CAS Number | 1859102-62-7 |

| Appearance | Light yellow to green-yellow solid |

| Solubility | Soluble in DMSO (up to 5 mg/mL) |

| Absorption Max (λₘₐₓ) | ~375 nm (in TE buffer) |

| Emission Max (λₑₘ) | ~480 nm (in TE buffer, Quantum Yield, φ = 0.34) |

| Excitation (Ex) | 486 nm (for imaging the "on" state) |

| Emission (Em) | 525 nm (after reaction with TrxR2) |

| Absorption Shift (Post-reaction) | Red-shifted to ~438 nm upon reaction with TrxR2 |

| Emission Shift (Post-reaction) | Shifts to ~540 nm upon reaction with TrxR2 (Quantum Yield, φ = 0.19) |

Synthesis of Mito-TRFS

The synthesis of Mito-TRFS is a multi-step process that involves the preparation of two key intermediates, followed by their coupling. The overall reported yield for the final coupling step is approximately 10%.

Synthesis Pathway Overview

Detailed Methodologies

1. Synthesis of Intermediate 6 (Naphthalimide-TPP moiety):

-

Step 1: Synthesis of 6-Amino-2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

-

4-Amino-1,8-naphthalic anhydride is reacted with 3-amino-1-propanol in a suitable solvent such as ethanol (B145695) or 2-methoxyethanol (B45455) under reflux conditions.

-

The product is typically purified by recrystallization.

-

-

Step 2: Bromination.

-

The hydroxyl group of the product from Step 1 is converted to a bromide, for example, using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent.

-

-

Step 3: Synthesis of the Triphenylphosphonium Salt.

-

The resulting bromo-functionalized naphthalimide is reacted with triphenylphosphine in a high-boiling solvent like toluene (B28343) or xylene at an elevated temperature to yield the triphenylphosphonium salt (Intermediate 6).

-

2. Synthesis of Intermediate 2 (1,2-Dithiolan-4-ol):

-

This intermediate is a cyclic disulfide. A common method for the synthesis of substituted 1,2-dithiolanes involves the oxidative cyclization of a corresponding 1,3-dithiol.

-

For example, 1,3-dimercapto-2-propanol (B1199074) can be oxidized using a mild oxidizing agent like iodine or air in the presence of a base to form 1,2-dithiolan-4-ol (B3256722) (Intermediate 2).

3. Final Synthesis of Mito-TRFS:

-

Intermediate 6 is reacted with diphosgene in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) (DCM). This reaction forms a reactive chloroformate intermediate.

-

Intermediate 2 is then added to the reaction mixture, which couples with the chloroformate to form the final product, Mito-TRFS.

-

The crude product is purified by silica (B1680970) gel column chromatography to yield Mito-TRFS.

Mechanism of Action: "Off-On" Fluorescence

The fluorescence of the naphthalimide core in Mito-TRFS is initially quenched. The detection mechanism relies on a specific reaction with active thioredoxin reductase (TrxR2) in the presence of its cofactor NADPH.

The process involves:

-

Recognition and Reduction: The 1,2-dithiolane (B1197483) ring of Mito-TRFS is recognized and reduced by the active selenocysteine-containing catalytic site of TrxR2.

-

Disulfide Bond Cleavage: This enzymatic reduction leads to the cleavage of the disulfide bond, forming a dithiol intermediate.

-

Intramolecular Cyclization: The newly formed thiol group undergoes a rapid intramolecular cyclization (a cyclization-elimination reaction).

-

Fluorophore Release: This cyclization releases the highly fluorescent naphthalimide-TPP fluorophore, resulting in a significant increase in fluorescence intensity (a "turn-on" response).

Experimental Protocols

Live-Cell Imaging of Mitochondrial TrxR2 Activity

This protocol provides a general guideline for using Mito-TRFS to image mitochondrial TrxR2 activity in adherent mammalian cells, such as HeLa cells. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Mito-TRFS probe

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (serum-free for staining)

-

Phosphate-buffered saline (PBS)

-

Adherent mammalian cells (e.g., HeLa)

-

Glass-bottom imaging dishes or plates

-

Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Culture cells under standard conditions (37°C, 5% CO₂).

-

-

Preparation of Mito-TRFS Staining Solution:

-

Prepare a 1 mM stock solution of Mito-TRFS in anhydrous DMSO. Store at -20°C for short-term or -80°C for long-term storage, protected from light and moisture.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 1 µM in pre-warmed, serum-free cell culture medium. It is important to use serum-free medium during staining to avoid non-specific binding.

-

-

Staining of Cells:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the 1 µM Mito-TRFS staining solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 2 hours at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh, complete culture medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

-

Immediately transfer the dish to a confocal microscope equipped with a live-cell imaging chamber.

-

Image the cells using an appropriate laser line for excitation (e.g., 488 nm) and collect the emission in the green channel (e.g., 500-550 nm).

-

For mitochondrial co-localization studies, a mitochondrial counterstain such as MitoTracker™ Red CMXRos can be used following the manufacturer's protocol.

-

-

Data Analysis:

-

Analyze the fluorescence intensity within the mitochondria to quantify TrxR2 activity.

-

Compare the fluorescence signals between different experimental groups (e.g., control vs. drug-treated cells).

-

Conclusion

Mito-TRFS stands as a powerful and specific tool for the real-time visualization of mitochondrial thioredoxin reductase 2 activity in living cells. Its well-defined chemical structure, coupled with a clear "off-on" fluorescence mechanism, allows for sensitive and selective detection. The synthetic route, though multi-stepped, is achievable with standard organic chemistry techniques. The provided experimental protocol offers a solid foundation for researchers to employ Mito-TRFS in their investigations into mitochondrial redox signaling and its role in health and disease, paving the way for new discoveries and potential therapeutic interventions.

References

An In-depth Technical Guide to the Spectral Properties of Mito-TRFS Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-TRFS is a pioneering "off-on" fluorescent probe specifically engineered for the detection and imaging of mitochondrial thioredoxin reductase (TrxR2) activity within living cells.[1][2][3][4] Structurally, it features a triphenylphosphonium moiety that directs its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[5] The probe's core mechanism relies on a TrxR2-mediated reduction, which triggers a significant increase in fluorescence, making it a valuable tool for investigating mitochondrial redox homeostasis and its dysregulation in various pathological conditions, notably in cellular models of Parkinson's disease.

Core Spectral and Photophysical Properties

The functionality of Mito-TRFS as an "off-on" probe is rooted in a significant shift in its spectral properties upon interaction with its target, TrxR2, in the presence of NADPH. In its native state, the probe exhibits minimal fluorescence when excited at the optimal wavelength for its activated form. However, upon enzymatic reduction by TrxR2, it undergoes a conformational change that "turns on" a bright fluorescence signal. This process involves a red-shift in its maximum absorbance and a dramatic increase in its emission intensity.

| Property | Unbound State (Mito-TRFS) | Activated State (Post-TrxR2 Reduction) | Reference |

| Maximum Absorption (λabs) | ~375 nm | ~438 nm | |

| Maximum Emission (λem) | ~480 nm (when excited at 375 nm) | ~540 nm (when excited at 438 nm) | |

| Optimal Excitation (λex) for Imaging | N/A (Weak Emission) | 438 nm | |

| Quantum Yield (φ) | 0.34 (when excited at 375 nm) | 0.19 (when excited at 438 nm) | |

| Fluorescence Increment | - | ~40-fold |

Mechanism of Action

Mito-TRFS operates on a specific, enzyme-activated "off-on" mechanism. The probe contains a disulfide bond that quenches its fluorescence. The triphenylphosphonium cation targets the probe to the mitochondria. Inside the mitochondrial matrix, TrxR2, utilizing NADPH as a cofactor, reduces the disulfide bond in Mito-TRFS. This reduction initiates a subsequent intramolecular cyclization reaction, which releases a naphthalimide fluorophore. The liberated fluorophore is highly fluorescent, resulting in a strong emission at approximately 540 nm. This process is highly selective for TrxR, with minimal response to other biological reductants like glutathione (B108866) (GSH) or cysteine (Cys).

Experimental Protocols

Live-Cell Fluorescence Microscopy Imaging

This protocol outlines the steps for staining live cells with Mito-TRFS to visualize mitochondrial TrxR2 activity.

-

Cell Preparation: Culture cells (e.g., HeLa or PC12) on glass-bottom dishes or coverslips to an appropriate confluency.

-

Probe Preparation: Prepare a stock solution of Mito-TRFS in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration of 1 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the Mito-TRFS staining solution to the cells.

-

Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh medium to remove any residual probe.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters.

-

Excitation: ~438 nm

-

Emission: Collect fluorescence signal around 540 nm.

-

For co-localization studies, a mitochondrial counterstain like MitoTracker Deep Red (MTDR) can be used.

-

Flow Cytometry Analysis (General Protocol)

While specific flow cytometry protocols for Mito-TRFS are not extensively detailed, the following general procedure, adapted for mitochondrial probes, can serve as a starting point. Optimization will be required.

-

Cell Preparation: Harvest approximately 1 x 10^6 cells per sample and prepare a single-cell suspension.

-

Probe Preparation: Prepare a working solution of Mito-TRFS in a suitable buffer (e.g., PBS with 2% FCS) at a concentration that should be empirically determined (e.g., 50-500 nM range).

-

Staining: Resuspend the cell pellet in 1 mL of the Mito-TRFS staining solution.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells (e.g., 1500 rpm for 5 minutes), discard the supernatant, and resuspend in fresh buffer. Repeat the wash step if high background is observed.

-

Analysis: Analyze the cells on a flow cytometer. The fluorescence signal from Mito-TRFS would likely be best detected using a 488 nm blue laser for excitation and a filter similar to that used for FITC or GFP (e.g., ~530/30 nm), though excitation may be suboptimal. The significant Stokes shift of the activated probe should be considered when designing the experiment.

Signaling Pathway Context: TrxR2 in Mitochondrial Redox Control

Mitochondrial Thioredoxin Reductase (TrxR2) is a critical selenoenzyme that maintains the redox state of mitochondrial thioredoxin (Trx2). This system is a cornerstone of the mitochondrial antioxidant defense, responsible for reducing oxidized peroxiredoxins (Prx) and other proteins, thereby detoxifying reactive oxygen species (ROS) like hydrogen peroxide. A decline in TrxR2 activity, which can be quantified by probes like Mito-TRFS, leads to increased mitochondrial oxidative stress, a condition implicated in neurodegenerative diseases and other pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. abmole.com [abmole.com]

- 5. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Mitochondrial Redox Homeostasis: A Technical Guide to Thioredoxin Reductase 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate network of cellular metabolism, mitochondria stand as the undisputed powerhouses, orchestrating energy production and a myriad of signaling pathways. Central to their proper function is a delicate balance of redox homeostasis, a state vigilantly maintained by a sophisticated antioxidant defense system. Among the key players in this system is Thioredoxin Reductase 2 (TXNRD2), a mitochondrial-specific selenoenzyme that serves as a critical regulator of mitochondrial redox status and a gatekeeper against oxidative stress-induced cellular damage. This technical guide provides an in-depth exploration of the multifaceted role of TXNRD2 in mitochondrial function, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of TXNRD2 action, its involvement in critical signaling pathways, and provide detailed experimental protocols for its study.

The Mitochondrial Thioredoxin System: A Guardian of Redox Balance

The primary function of TXNRD2 is to maintain the reduced state of mitochondrial thioredoxin 2 (Trx2), a small redox-active protein. This is accomplished through the transfer of reducing equivalents from NADPH to the oxidized disulfide in Trx2. Reduced Trx2, in turn, acts as a potent antioxidant by reducing oxidized peroxiredoxins (Prx3 and Prx5), which are crucial for detoxifying hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) generated as byproducts of oxidative phosphorylation.[1][2] This cascade, known as the mitochondrial thioredoxin system, is a primary defense against mitochondrial oxidative stress.

The enzymatic activity of TXNRD2 is indispensable for cellular viability. Genetic deletion of Txnrd2 in mice is embryonically lethal, highlighting its essential role in development, particularly in hematopoiesis and heart function.[3][4] Tissue-specific knockout models have further elucidated its importance, with cardiac-specific deletion leading to fatal dilated cardiomyopathy.[3]

Quantitative Data on TXNRD2

A comprehensive understanding of TXNRD2 function necessitates a quantitative approach. The following tables summarize key quantitative data related to TXNRD2 expression, enzymatic activity, and the effects of its inhibition.

Table 1: Tissue Distribution of Human TXNRD2 mRNA

| Tissue | Relative mRNA Expression Level |

| Adrenal Cortex | Highest |

| Heart | High |

| Liver | High |

| Testes | Moderate |

| Thyroid | Moderate |

| Lung | Moderate |

| Kidney | Moderate |

| Spleen | Moderate |

| Ovary | Moderate |

| Brain | Moderate |

| Skeletal Muscle | Low |

Data compiled from multiple sources indicating relative expression levels.

Table 2: Kinetic Parameters of Human Thioredoxin Reductases

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | E⁰' (V) |

| TXNRD2 | NADPH | 3.6 ± 0.3 | 25.0 ± 0.7 | -0.270 ± 0.002 |

| TXNRD1 (Cytosolic) | NADPH | 3.3 ± 0.2 | 30.3 ± 0.8 | -0.295 ± 0.002 |

Kinetic data for the reduction of their respective thioredoxins. The standard redox potential (E⁰') was determined using the NADP+/NADPH couple.

Table 3: Effects of TXNRD2 Knockdown or Inhibition on Mitochondrial Function

| Parameter | Cell/Tissue Type | Condition | Observed Effect | Reference |

| Mitochondrial ROS | H295R Adrenocortical Cells | 95% TXNRD2 Knockdown | ~3-fold increase in superoxide | |

| Reduced:Oxidized Glutathione (GSH:GSSG) Ratio | H295R Adrenocortical Cells | 95% TXNRD2 Knockdown | Significant decrease | |

| Oxygen Consumption Rate (OCR) | N27 Dopaminergic Cells | TXNRD2 Deficiency | Decreased maximal, reserve, and baseline respiration | |

| ATP Turnover | N27 Dopaminergic Cells | TXNRD2 Deficiency | Decreased | |

| Mitochondrial Membrane Potential | Trx2-deficient cardiomyocytes | Trx2 deletion (downstream of TXNRD2) | Depolarization | |

| Caspase-3/7 Activity | Trx2-deficient DT40 cells | Trx2 repression (downstream of TXNRD2) | Significant increase |

Table 4: Inhibition of Thioredoxin Reductase by Auranofin

| Cell Line | Auranofin IC₅₀ (µM) | Treatment Duration (h) | Reference |

| MDA-MB-231 (Breast Cancer) | ~3 | 24 | |

| B16-F10 (Melanoma) | 3 | 48 | |

| LLC (Lewis Lung Carcinoma) | 3 | 48 | |

| NCI-H1299 (Non-small cell lung cancer) | 1 (cytostatic), 5 (cytotoxic) | 24 |

IC₅₀ values represent the concentration of auranofin required to inhibit cell growth by 50%. Auranofin is a potent inhibitor of both TXNRD1 and TXNRD2.

Signaling Pathways Involving TXNRD2

Beyond its direct antioxidant role, TXNRD2 is intricately involved in cellular signaling pathways that govern cell fate and function.

The Mitochondrial Thioredoxin Antioxidant Pathway

The canonical function of TXNRD2 is to maintain the mitochondrial thioredoxin system in a reduced state, thereby enabling the detoxification of reactive oxygen species. This pathway is fundamental to mitochondrial health.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial thioredoxin system regulates nitric oxide-induced HIF-1alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies and Discovery of Mitochondria-Targeted Formaldehyde Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research and development of mitochondria-targeted fluorescent probes for the detection of formaldehyde (B43269) (FA). It focuses on the design, synthesis, mechanism of action, and experimental application of key probes, with a particular emphasis on the ratiometric sensor, MitoRFAP-2. This document is intended to serve as a detailed resource for researchers in the fields of chemical biology, cell biology, and pharmacology who are interested in studying mitochondrial formaldehyde homeostasis.

Introduction: The Need for Subcellular Formaldehyde Detection

Formaldehyde is a highly reactive aldehyde that is both an environmental toxin and an endogenously produced metabolite.[1] Within the cell, it plays a dual role, acting as a genotoxic stressor at high concentrations while also serving as a key one-carbon (1C) source for the biosynthesis of essential macromolecules like nucleotides and amino acids.[1] The mitochondrion is a central hub for formaldehyde metabolism, housing enzymes responsible for both its production, such as serine hydroxymethyltransferase 2 (SHMT2), and its detoxification, like aldehyde dehydrogenase 2 (ALDH2).[1] Given the highly compartmentalized nature of formaldehyde metabolism, the development of chemical tools capable of monitoring its flux with subcellular resolution is critical to understanding its physiological and pathological roles.[1][2] This guide details the early studies of probes designed specifically to detect formaldehyde within the mitochondria.

Design and Synthesis of Mitochondria-Targeted Formaldehyde Probes

The development of effective mitochondria-targeted formaldehyde probes has centered on a bifunctional design strategy. This involves the integration of a formaldehyde-sensitive fluorophore with a mitochondria-targeting moiety.

The MitoRFAP Series: A Ratiometric Approach

A significant advancement in this area is the development of the Mitochondrial-targeted Ratiometric Formaldehyde Probes (MitoRFAPs). These probes are engineered with two key components:

-

A Formaldehyde-Sensitive Coumarin (B35378) Dye: This component utilizes a 2-aza-Cope rearrangement reaction for the selective detection of formaldehyde. This reaction is highly specific for formaldehyde over other biologically relevant aldehydes.

-

A Lipophilic Triphenylphosphonium (TPP) Cation: The TPP group is a well-established mitochondria-targeting moiety that facilitates the accumulation of the probe within the mitochondrial matrix due to the negative mitochondrial membrane potential.

The synthesis of the MitoRFAP probes is modular, relying on a key alkyne-functionalized coumarin intermediate, RFAP-alkyne, which is then conjugated to TPP-azide linkers of varying lengths.

Synthesis of MitoRFAP-2

The synthesis of MitoRFAP-2, a prominent member of this series, involves a multi-step process.

Diagram 1: Synthesis Pathway of MitoRFAP-2

Caption: Synthetic route for the MitoRFAP-2 probe.

Mechanism of Action and Sensing Principle

The detection of formaldehyde by the MitoRFAP probes is based on a well-defined chemical reaction that results in a ratiometric fluorescent response.

The 2-Aza-Cope Rearrangement

Upon reaction with formaldehyde, the homoallylic amine on the coumarin core of the MitoRFAP probe undergoes a 2-aza-Cope rearrangement. This is followed by a hydrolysis step that releases a more fluorescent product. This reaction is highly selective for formaldehyde.

Diagram 2: Mechanism of Formaldehyde Detection by MitoRFAP Probes

Caption: Ratiometric detection of formaldehyde via 2-aza-Cope rearrangement.

Ratiometric Fluorescence

The key advantage of the MitoRFAP probes is their ratiometric readout. The unreacted probe (reactant) and the formaldehyde-reacted probe (product) have distinct excitation spectra. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 470 nm for the product and 420 nm for the reactant) at a single emission wavelength (e.g., 510 nm), a quantitative measure of formaldehyde concentration can be obtained. This ratiometric approach provides an internal calibration that corrects for variations in probe loading, illumination intensity, and sample thickness.

Quantitative Data Summary

The photophysical properties and performance metrics of mitochondria-targeted formaldehyde probes are crucial for their application in biological research.

| Probe | Excitation (Reactant/Product) (nm) | Emission (nm) | Fold Change in Fluorescence Ratio | Detection Limit | Reference |

| MitoRFAP-1 | 420 / 470 | 510 | Not specified | Not specified | |

| MitoRFAP-2 | 420 / 470 | 510 | ~5.5-fold | Not specified | |

| Mito-FA-FP | Not specified (Two-photon) | Not specified | 12-fold enhancement | 12.4 µM | |

| Reversible Probe (B2P) | Not specified | 505 / 620 | Ratiometric | 0.16 µM |

Experimental Protocols

Detailed methodologies are essential for the successful application of these probes in a research setting.

Synthesis of MitoRFAP-2

The synthesis of MitoRFAP-2 is a multi-step process that requires expertise in organic synthesis. The key steps are outlined below, based on the published procedure:

-

Synthesis of Alkyne-Functionalized Coumarin (Compound 2): Compound 1 (7-hydroxy-4-methylcoumarin) undergoes a titanium-catalyzed Friedel-Crafts acylation to yield the alkyne-functionalized coumarin 2.

-

Formylation to Coumarin Aldehyde (Compound 3): Dye 2 is formylated using a Vilsmeier-Haack reaction to produce the corresponding coumarin aldehyde 3.

-

Amino-prenylation to RFAP-alkyne (4): Aldehyde 3 is treated with ammonia (B1221849) followed by 3-methyl-2-butenylboronic acid pinacol (B44631) ester to generate the modular RFAP-alkyne synthon 4.

-

Ligation to TPP-azide: The RFAP-alkyne is then ligated to a TPP-azide conjugate with a specific linker length to yield the final MitoRFAP-2 probe.

Live Cell Imaging of Mitochondrial Formaldehyde

The following is a general protocol for using MitoRFAP-2 to image mitochondrial formaldehyde in living cells:

-

Cell Culture: Plate cells (e.g., HeLa or HEK 293T) on a suitable imaging dish and culture under standard conditions.

-

Probe Loading: Prepare a stock solution of MitoRFAP-2 in DMSO. Dilute the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) to a final concentration of 2 µM.

-

Incubation: Remove the culture medium from the cells and wash with HBSS. Incubate the cells with the MitoRFAP-2 solution for 30 minutes at 37°C.

-

Treatment (Optional): To observe changes in formaldehyde levels, the cells can be treated with exogenous formaldehyde (e.g., 500 µM in HBSS for 1 hour) or with pharmacological agents that modulate endogenous formaldehyde production or scavenging.

-

Imaging: After incubation, wash the cells with HBSS to remove excess probe. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the ratiometric imaging of MitoRFAP-2 (excitation at ~405 nm and ~488 nm).

-

Image Analysis: Quantify the ratiometric response by calculating the ratio of the fluorescence intensity at the two excitation wavelengths.

Diagram 3: Experimental Workflow for Mitochondrial Formaldehyde Imaging

Caption: General workflow for live-cell imaging of mitochondrial formaldehyde.

Applications and Future Directions

The development of mitochondria-targeted formaldehyde probes like MitoRFAP-2 has enabled researchers to begin to unravel the complexities of mitochondrial formaldehyde homeostasis. These tools have been used to:

-

Detect changes in mitochondrial formaldehyde pools in response to genetic and pharmacological manipulation of enzymes involved in one-carbon metabolism.

-

Profile basal levels of mitochondrial formaldehyde across different cell lines.

-

Demonstrate a correlation between formaldehyde-dependent fluorescence and the expression levels of key metabolic enzymes like SHMT2 and ALDH2.

Future research in this area will likely focus on the development of probes with enhanced sensitivity, faster response times, and multi-color imaging capabilities to allow for the simultaneous detection of multiple analytes within the mitochondria. These next-generation probes will be invaluable for further dissecting the role of mitochondrial formaldehyde in health and disease, and for the development of novel therapeutic strategies targeting formaldehyde-related pathologies.

References

- 1. A mitochondrial-targeted activity-based sensing probe for ratiometric imaging of formaldehyde reveals key regulators of the mitochondrial one-carbon pool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mitochondrial-targeted activity-based sensing probe for ratiometric imaging of formaldehyde reveals key regulators of the mitochondrial one-carbon pool - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unveiling the "Off-On" Mechanism of Mito-TRFS: A Technical Guide

A Deep Dive into the Core Functionality of a Mitochondria-Targeted Fluorescent Probe for Thioredoxin Reductase Activity

This technical guide provides an in-depth exploration of the "off-on" mechanism of Mito-TRFS, a fluorescent probe designed to specifically monitor the activity of mitochondrial thioredoxin reductase (TrxR2). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the probe's design, activation mechanism, and practical application, supported by experimental data and protocols.

Mito-TRFS has emerged as a valuable tool for investigating the intricate role of TrxR2 in cellular redox homeostasis and its implications in various pathological conditions, including Parkinson's disease.[1][2][3][4][5] Its ability to selectively visualize TrxR2 activity within the mitochondria of living cells offers a significant advantage in studying mitochondrial dysfunction and associated diseases.

Core "Off-On" Mechanism

The functionality of Mito-TRFS is rooted in a sophisticated chemical design that allows for a dramatic increase in fluorescence upon interaction with its target enzyme, TrxR2. In its native "off" state, the probe exhibits minimal fluorescence. The activation to the "on" state is a highly specific event triggered by the enzymatic activity of TrxR.

The core structure of Mito-TRFS is an evolution of its predecessor, TRFS-green, featuring a crucial addition: a triphenylphosphonium (TPP) moiety. This positively charged group facilitates the probe's accumulation within the negatively charged mitochondrial matrix, ensuring targeted analysis of TrxR2.

The "off-on" switch is controlled by a disulfide bond integrated into the probe's structure. In the presence of active TrxR and its cofactor NADPH, the disulfide bond is reduced to two thiol groups. This reduction instigates a self-immolative cleavage and subsequent cyclization of a carbamate (B1207046) linker, which in turn liberates the fluorophore from a quenching moiety. The unquenched fluorophore then emits a bright green fluorescence, signaling the presence and activity of TrxR. This process results in a significant fluorescence increment of approximately 40-fold.

Caption: The activation pathway of the Mito-TRFS probe by mitochondrial thioredoxin reductase 2 (TrxR2).

Quantitative Data Summary

The performance of Mito-TRFS and its parent compounds has been quantitatively evaluated, highlighting its advantages in sensitivity and response time.

| Probe | Target | Fluorescence Increment (Fold) | Response Time | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) |

| Mito-TRFS | Mitochondrial TrxR (TrxR2) | ~40 | ~1 hour | 438 | ~540 |

| TRFS-green | TrxR | ~30 | >2 hours | 438 | 538 |

| TRFS-red | TrxR | ~90 | ~1.5 hours | - | - |

| Fast-TRFS | TrxR | >150 | <5 minutes | - | - |

Data compiled from multiple sources.

Experimental Protocols

The following are generalized protocols for key experiments involving Mito-TRFS. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Assay for TrxR Activity

This protocol details the measurement of TrxR activity using Mito-TRFS in a cell-free system.

Materials:

-

Mito-TRFS stock solution (e.g., 10 mM in DMSO)

-

Recombinant TrxR1 or TrxR2

-

NADPH stock solution (e.g., 20 mM)

-

TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in TE buffer containing the desired concentration of recombinant TrxR (e.g., 75 nM).

-

Add NADPH to a final concentration of 200 µM.

-

Initiate the reaction by adding Mito-TRFS to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 438 nm and an emission wavelength of approximately 540 nm.

-

Monitor the fluorescence increase over time (e.g., for 60 minutes) at 37°C.

-

A control reaction without TrxR should be run in parallel to determine the background fluorescence.

Caption: A streamlined workflow for conducting an in vitro TrxR activity assay using the Mito-TRFS probe.

Live Cell Imaging of Mitochondrial TrxR2 Activity

This protocol outlines the use of Mito-TRFS for visualizing TrxR2 activity in living cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium

-

Mito-TRFS stock solution

-

Confocal microscope

Procedure:

-

Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

-

Prepare a working solution of Mito-TRFS in cell culture medium at a final concentration of 1 µM.

-

Remove the existing culture medium from the cells and wash with PBS.

-

Add the Mito-TRFS working solution to the cells.

-

Incubate the cells for 2 hours at 37°C in a CO2 incubator.

-

After incubation, wash the cells with PBS to remove excess probe.

-

Add fresh culture medium or imaging buffer to the cells.

-

Image the cells using a confocal microscope with appropriate filter sets for green fluorescence (excitation ~438 nm, emission ~540 nm).

-

For co-localization studies, a mitochondrial counterstain like MitoTracker Red can be used.

Selectivity of Mito-TRFS

The specificity of Mito-TRFS for TrxR is a critical aspect of its utility. Studies have shown that the probe exhibits high selectivity for TrxR over other biologically relevant reactive oxygen species and enzymes, such as glutathione (B108866) reductase (GR) and a mutant form of TrxR (U498C TrxR) that lacks the critical selenocysteine (B57510) residue. This selectivity ensures that the observed fluorescence signal is a direct reflection of TrxR activity.

Caption: A logical diagram illustrating the high selectivity of the Mito-TRFS probe for thioredoxin reductase.

Concluding Remarks

Mito-TRFS stands as a potent and specific tool for the real-time monitoring of mitochondrial thioredoxin reductase activity in living cells. Its well-defined "off-on" mechanism, coupled with its mitochondrial targeting capabilities, provides researchers with a reliable method to investigate the role of TrxR2 in health and disease. The protocols and data presented in this guide offer a comprehensive resource for the effective implementation of Mito-TRFS in diverse research applications. However, it is important to note that like its predecessor TRFS-green, Mito-TRFS may have certain design-related shortcomings, and its potential activation by TrxR1 in the cytosol before mitochondrial translocation should be considered when interpreting results.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Mito-TRFS specificity for mitochondrial thioredoxin reductase

An In-depth Technical Guide to the Specificity of Mito-TRFS for Mitochondrial Thioredoxin Reductase

Introduction

The mitochondrial thioredoxin system, a key component of cellular redox homeostasis, is crucial for regulating mitochondrial function and mitigating oxidative stress.[1] Central to this system is mitochondrial thioredoxin reductase (TrxR2), a selenocysteine-containing enzyme responsible for maintaining the reduced state of thioredoxin 2 (Trx2).[1] This system plays a vital role in detoxifying reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite, through the action of peroxiredoxins.[1][2] Given the link between TrxR2 dysfunction and various pathologies, including cardiovascular diseases and neurodegenerative disorders like Parkinson's disease, tools for accurately monitoring its activity in live cells are of paramount importance.[3]

Mito-TRFS is a fluorescent probe designed as the first "off-on" tool for specifically imaging TrxR2 activity within the mitochondria of living cells. This technical guide provides a comprehensive overview of Mito-TRFS, focusing on its mechanism, specificity, and practical application for researchers, scientists, and drug development professionals.

Mechanism of Action

Mito-TRFS is engineered with three key components: a recognition moiety (a 1,2-dithiolane (B1197483) scaffold), a quenched fluorophore, and a mitochondria-targeting group (triphenylphosphonium cation). In its native state, the probe is non-fluorescent ("off"). The detection mechanism is a highly specific, enzyme-triggered process.

-

Enzymatic Reduction : TrxR2, using NADPH as a reducing equivalent, catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of Mito-TRFS.

-

Intramolecular Cyclization : The reduction initiates a spontaneous intramolecular cyclization reaction.

-

Fluorophore Release : This cyclization liberates the unquenched fluorophore, resulting in a significant increase in fluorescence intensity ("on").

This "off-on" response allows for the direct visualization of TrxR2 activity with a high signal-to-noise ratio.

Caption: Reaction mechanism of Mito-TRFS activation by TrxR2.

Specificity and Selectivity

The specificity of Mito-TRFS for TrxR2 is a critical aspect of its utility. The probe has been evaluated against various biological reductants and related enzymes.

Selectivity over Other Reductants

In vitro studies have demonstrated that Mito-TRFS exhibits high selectivity for TrxR over other biological species. Common cellular thiols such as glutathione (B108866) (GSH) and cysteine (Cys) do not produce a significant fluorescence increase. Similarly, glutathione reductase (GR), an enzyme structurally related to TrxR, has a negligible effect on the probe's activation. This high selectivity is attributed to the specific recognition of the 1,2-dithiolane scaffold by the active site of TrxR.

Mitochondrial Targeting

Mito-TRFS incorporates a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria due to the organelle's negative membrane potential. Co-localization studies with established mitochondrial trackers (e.g., MitoTracker Deep Red) confirm that the fluorescence signal from activated Mito-TRFS originates predominantly from the mitochondria.

Considerations and Limitations

While Mito-TRFS demonstrates excellent selectivity, it is important to consider potential limitations. The recognition moiety of Mito-TRFS is shared with its precursor, TRFS-green. Concerns have been raised that cytosolic thioredoxin reductase (TrxR1) could potentially activate the probe before it reaches the mitochondria. Because the TPP cation is part of the fluorophore itself, any prematurely activated probe would still be directed to the mitochondria, potentially leading to an overestimation of TrxR2 activity. Therefore, experimental results should be interpreted with an understanding of this possibility, and the use of appropriate controls, such as TrxR inhibitors, is highly recommended.

Quantitative Data

The following tables summarize the key quantitative parameters of Mito-TRFS.

Table 1: Spectroscopic Properties of Mito-TRFS

| State | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Quantum Yield (φ) | Reference |

|---|---|---|---|---|

| Before TrxR2 action | ~375 | ~480 (strong); weak at 540 | 0.34 (at 375 nm Ex) |

| After TrxR2 action | ~438 | ~540 | 0.19 | |

Table 2: In Vitro Selectivity of Mito-TRFS

| Substance | Concentration | Incubation Time | Fluorescence Fold Increase (F/F₀) | Reference |

|---|---|---|---|---|

| TrxR1 + NADPH | 75 nM / 200 µM | 60 min | ~40 | |

| Glutathione (GSH) | 5 mM | 60 min | < 2 | |

| Cysteine (Cys) | 1 mM | 60 min | < 2 | |

| Glutathione Reductase (GR) + NADPH | 1 µg/mL / 200 µM | 60 min | < 2 |

| U498C TrxR (mutant) + NADPH | 1 µg/mL / 200 µM | 60 min | < 5 | |

Table 3: Recommended Parameters for Cellular Imaging

| Parameter | Value | Cell Line Examples | Reference |

|---|---|---|---|

| Working Concentration | 1 µM | HeLa, PC12 | |

| Incubation Time | 2 hours | HeLa, PC12 |

| Co-localization Stain | MitoTracker Deep Red (100 nM) | HeLa | |

Experimental Protocols

Protocol 1: In Vitro Selectivity Assay

This protocol details the procedure for validating the selectivity of Mito-TRFS for TrxR2 against other biological reductants.

Materials:

-

Mito-TRFS stock solution (1 mM in DMSO)

-

TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Recombinant rat TrxR1 (or human TrxR2)

-

NADPH

-

Glutathione (GSH), Cysteine (Cys), Glutathione Reductase (GR)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of Mito-TRFS at 10 µM in TE buffer.

-

In separate wells of the 96-well plate, add the Mito-TRFS working solution.

-

Add the respective analytes to each well to achieve the final concentrations specified in Table 2 (e.g., 75 nM TrxR1, 200 µM NADPH, 5 mM GSH, etc.). Include a "probe only" control.

-

For enzyme reactions (TrxR, GR), ensure the addition of 200 µM NADPH as a cofactor.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at 438 nm and emission at 540 nm.

-

Calculate the fluorescence fold increase (F/F₀) by dividing the intensity of each sample well (F) by the intensity of the "probe only" control well (F₀).

Protocol 2: Live-Cell Imaging of Mitochondrial TrxR2

This protocol provides a step-by-step guide for imaging TrxR2 activity in living cells.

Caption: Experimental workflow for live-cell imaging with Mito-TRFS.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Glass-bottom imaging dishes

-

Complete cell culture medium

-

Mito-TRFS stock solution (1 mM in DMSO)

-

MitoTracker Deep Red (or other mitochondrial stain)

-

Phosphate-buffered saline (PBS), pre-warmed

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Confocal microscope with live-cell imaging chamber

Procedure:

-

Cell Seeding : Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment. Allow cells to adhere for 24-48 hours.

-

Treatment (Control/Inhibition) : For inhibitor studies, pre-treat cells with a TrxR inhibitor (e.g., Auranofin) for the desired time (e.g., 4 hours). Include a vehicle (DMSO) control.

-

Probe Loading : Remove the medium and add fresh, pre-warmed medium containing 1 µM Mito-TRFS. Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Mitochondrial Co-staining : For the final 15-30 minutes of the incubation period, add a mitochondrial co-stain (e.g., 100 nM MitoTracker Deep Red) directly to the medium.

-

Washing : Remove the probe-containing medium and gently wash the cells twice with pre-warmed PBS to remove excess probe.

-

Imaging : Add pre-warmed live-cell imaging medium to the dish. Immediately transfer the dish to the confocal microscope equipped with a stage-top incubator (37°C, 5% CO₂).

-

Image Acquisition : Acquire images using appropriate laser lines and filters. For Mito-TRFS, use ~440-450 nm excitation and collect emission at ~520-560 nm. For MitoTracker Deep Red, use ~640 nm excitation and collect emission at >660 nm. Analyze images for fluorescence intensity and co-localization.

Mitochondrial Thioredoxin Signaling Pathway

TrxR2 is the rate-limiting enzyme in the primary mitochondrial antioxidant pathway that relies on thioredoxin. This system is essential for protecting mitochondria from oxidative damage.

Caption: The mitochondrial thioredoxin antioxidant pathway.

Conclusion

Mito-TRFS is a valuable and highly selective tool for the real-time visualization of mitochondrial thioredoxin reductase activity in live cells. Its "off-on" fluorescence mechanism provides a robust signal for imaging and quantification. While it demonstrates excellent specificity over other cellular reductants, researchers should remain aware of the potential for activation by cytosolic TrxR1. By employing the detailed protocols and controls outlined in this guide, professionals in research and drug development can effectively leverage Mito-TRFS to investigate the critical role of TrxR2 in health and disease.

References

- 1. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule probe reveals declined mitochondrial thioredoxin reductase activity in a Parkinson's disease model - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Mito-TRFS: A Technical Guide to a Mitochondria-Specific Fluorescent Probe for Thioredoxin Reductase 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Mito-TRFS, a fluorescent probe for monitoring the activity of mitochondrial thioredoxin reductase 2 (TrxR2). This document details the probe's mechanism of action, experimental protocols for its application in cellular biology, and its role in elucidating signaling pathways related to mitochondrial dysfunction.

Core Principles of Mito-TRFS

Mito-TRFS is a vital tool for researchers, functioning as a highly selective "off-on" fluorescent probe designed to image the activity of TrxR2 within living cells.[1][2][3][4][5] Its strategic design incorporates a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential. The core of its mechanism lies in a disulfide bond that quenches its fluorescence. In the presence of active TrxR2, this bond is reduced, leading to a significant increase in fluorescence, thereby providing a direct measure of enzyme activity.

The specificity of Mito-TRFS for TrxR2 over other cellular thiols, such as glutathione (B108866) (GSH) and cysteine (Cys), makes it a reliable indicator of mitochondrial redox status. This specificity is crucial for understanding the intricate role of TrxR2 in cellular processes and its implication in various pathologies.

Quantitative Data Summary

The spectral properties of Mito-TRFS are fundamental to its application. The following table summarizes the key quantitative data for this probe.

| Property | Value | Condition |

| Molar Mass | 820.7 g/mol | N/A |

| Purity | ≥99.0% | Commercially available standard |

| Form | Solid | N/A |

| Storage Temperature | 4°C (short-term), -20°C (long-term, 1 month), -80°C (long-term, 6 months) | Protect from light and moisture |

| Solubility | 5 mg/mL in DMSO | Requires ultrasonic warming to 60°C |

| Excitation Wavelength (Off-state) | ~375 nm | In TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C |

| Emission Wavelength (Off-state) | ~480 nm | In TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C |

| Excitation Wavelength (On-state) | ~438 nm (after reaction with TrxR2) | In TE buffer with TrxR1 and NADPH |

| Emission Wavelength (On-state) | ~540 nm (after reaction with TrxR2) | In TE buffer with TrxR1 and NADPH |

Experimental Protocols

Live Cell Imaging of Mitochondrial TrxR2 Activity

This protocol is designed for the qualitative and semi-quantitative assessment of TrxR2 activity in live cells using fluorescence microscopy.

Materials:

-

Mito-TRFS

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging microscope with appropriate filter sets (e.g., for DAPI and FITC/GFP)

-

HeLa cells (or other suitable cell line)

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Mito-TRFS in anhydrous DMSO. Store at -20°C or -80°C, protected from light and moisture.

-

-

Cell Culture:

-

Culture HeLa cells on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency.

-

-

Staining:

-

Dilute the Mito-TRFS stock solution to a final working concentration of 1 µM in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the Mito-TRFS-containing medium to the cells.

-

Incubate the cells for 2 hours at 37°C in a CO2 incubator.

-

-

Imaging:

-

After incubation, wash the cells twice with PBS to remove any excess probe.

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.

-

Image the cells immediately using a fluorescence microscope.

-

Use an excitation wavelength of approximately 486 nm and collect the emission at around 525 nm.

-

Quantitative Assay of TrxR2 Activity in Mitochondrial Extracts

This protocol provides a method for the quantitative measurement of TrxR2 activity in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Mito-TRFS

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Mito-TRFS in anhydrous DMSO.

-

Prepare a 10 mM stock solution of NADPH in the assay buffer.

-

-

Mitochondrial Lysate Preparation:

-

Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.

-

Lyse the isolated mitochondria using a suitable lysis buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Mitochondrial lysate (adjust volume for a consistent protein amount)

-

Assay Buffer to a final volume of 100 µL

-

10 µM Mito-TRFS (final concentration)

-

200 µM NADPH (final concentration)

-

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 5 minutes.

-

Use an excitation wavelength of ~438 nm and an emission wavelength of ~540 nm.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve) for each sample.

-

The rate of fluorescence increase is directly proportional to the TrxR2 activity in the mitochondrial extract.

-

Visualizing Molecular Interactions and Pathways

Mito-TRFS Activation by Thioredoxin Reductase 2

The following diagram illustrates the "off-on" mechanism of Mito-TRFS upon interaction with TrxR2.

Caption: Activation mechanism of the Mito-TRFS probe by TrxR2.

Experimental Workflow for Live Cell Imaging

This diagram outlines the key steps in the experimental workflow for using Mito-TRFS to visualize TrxR2 activity in living cells.

Caption: Workflow for live-cell imaging with Mito-TRFS.

TrxR2 Dysfunction in Parkinson's Disease Signaling

Mito-TRFS has been instrumental in linking TrxR2 dysfunction to neurodegenerative diseases like Parkinson's. The following diagram illustrates the proposed signaling pathway where reduced TrxR2 activity contributes to neuronal cell death.

Caption: Role of TrxR2 dysfunction in Parkinson's disease pathogenesis.

References

- 1. Thiol-Redox Signaling, Dopaminergic Cell Death, and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin Reductase Deficiency Potentiates Oxidative Stress, Mitochondrial Dysfunction and Cell Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin Reductase Deficiency Potentiates Oxidative Stress, Mitochondrial Dysfunction and Cell Death in Dopaminergic Cells | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Decoding Parkinson's Disease: The interplay of cell death pathways, oxidative stress, and therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Thioredoxin Reductase 2 (TrxR2) with Mito-TRFS

Introduction

Thioredoxin Reductase 2 (TrxR2) is a key enzyme within the mitochondrial antioxidant system, playing a critical role in maintaining cellular redox homeostasis. Dysregulation of TrxR2 activity is implicated in various pathologies, including neurodegenerative diseases and cancer. Mito-TRFS is a novel "off-on" fluorescent probe specifically designed for the real-time imaging of TrxR2 activity in the mitochondria of living cells. This probe offers high selectivity and sensitivity, providing a powerful tool for researchers and drug development professionals to investigate the function of TrxR2 and screen for potential therapeutic modulators.

The Mito-TRFS probe is structurally similar to its predecessor, TRFS-green, but incorporates a triphenylphosphonium moiety that specifically targets it to the mitochondria. In its native state, the fluorescence of Mito-TRFS is quenched. Upon reaction with TrxR2, the probe undergoes a disulfide cleavage and subsequent intramolecular cyclization, releasing a highly fluorescent molecule and resulting in a significant increase in fluorescence intensity. This "off-on" mechanism provides a high signal-to-noise ratio for clear visualization of TrxR2 activity.

Product Information

| Feature | Description |

| Product Name | Mito-TRFS |

| Target | Mitochondrial Thioredoxin Reductase 2 (TrxR2) |

| Probe Type | "Off-On" Fluorescent Probe |

| CAS Number | 1859102-62-7 |

| Molecular Formula | C38H34IN2O5PS2 |

| Molecular Weight | 820.70 g/mol |

Spectral Properties

| Parameter | Wavelength (nm) | Notes |

| Excitation (Ex) | ~438 nm | The maximal absorption of Mito-TRFS itself is at ~375 nm, but after reacting with TrxR2, the absorbance maximum shifts to ~438 nm. |

| Emission (Em) | ~540 nm | A significant increase in fluorescence emission is observed at this wavelength upon reaction with TrxR2. |

| Unreacted Probe Emission | Weak emission when excited at 438 nm. Strong emission at ~480 nm when excited at 375 nm. | This allows for a clear distinction between the "off" and "on" states of the probe. |

Signaling Pathway and Mechanism of Action

The Mito-TRFS probe is designed to specifically react with mitochondrial Thioredoxin Reductase 2. The following diagram illustrates the mechanism of action.

Caption: Mechanism of Mito-TRFS activation by TrxR2 in mitochondria.

Experimental Protocols

Reagent Preparation and Storage

1. Mito-TRFS Stock Solution Preparation:

-

To prepare a 1 mM stock solution, dissolve the Mito-TRFS solid in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, for 1 mg of Mito-TRFS (MW: 820

Application Notes and Protocols for Mito-TRFS in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a host of neurodegenerative diseases. The mitochondrial thioredoxin reductase 2 (TrxR2) is a critical selenoenzyme within the mitochondrial antioxidant system, playing a pivotal role in maintaining mitochondrial redox homeostasis and neuronal survival.[1][2] Mito-TRFS is a novel, off-on fluorescent probe designed to specifically detect the activity of mitochondrial TrxR2 in living cells.[3] Upon reduction by TrxR2 in the presence of NADPH, Mito-TRFS exhibits a significant increase in fluorescence, providing a direct measure of TrxR2 enzymatic activity.[4] These application notes provide a comprehensive guide for the utilization of Mito-TRFS in primary neuron cultures to investigate mitochondrial function and screen for therapeutic compounds targeting TrxR2.

Principle of Mito-TRFS Action

Mito-TRFS is designed with a mitochondria-targeting moiety, ensuring its accumulation within the mitochondrial matrix. The probe contains a disulfide bond that is specifically cleaved by the active site of TrxR2. This cleavage event triggers a conformational change in the fluorophore, leading to a dramatic increase in its fluorescence quantum yield. The intensity of the emitted fluorescence is directly proportional to the activity of TrxR2.

Data Presentation

Table 1: Recommended Starting Conditions for Mito-TRFS in Primary Neurons

| Parameter | Suggested Range | Starting Point | Notes |

| Mito-TRFS Concentration | 0.5 - 5 µM | 1 µM | Optimal concentration should be determined empirically for each primary neuron type and experimental condition.[3] |

| Incubation Time | 30 - 120 minutes | 60 minutes | Time should be optimized to achieve a stable and maximal fluorescence signal with minimal cytotoxicity. |

| Excitation Wavelength | ~438 nm | 438 nm | The probe exhibits a red-shift in its maximum absorbance upon reduction by TrxR1. |

| Emission Wavelength | ~540 nm | 540 nm | A significant increase in emission is observed at this wavelength after the probe is "turned on" by TrxR2. |

| Imaging Temperature | 37°C | 37°C | Maintain physiological conditions during imaging to ensure accurate measurement of enzymatic activity. |

Table 2: Expected Changes in Mito-TRFS Fluorescence in Experimental Models

| Experimental Condition | Expected Change in Fluorescence | Rationale |

| Oxidative Stress (e.g., H₂O₂ treatment) | Decrease | Oxidative stress can lead to the oxidation and inactivation of TrxR2, resulting in lower probe activation. |

| Neurotoxin Exposure (e.g., MPP+, 6-OHDA) | Decrease | Neurotoxins associated with Parkinson's disease have been shown to impair mitochondrial function and reduce TrxR2 activity. |

| Treatment with TrxR2 Inhibitor (e.g., Auranofin) | Significant Decrease | Direct inhibition of TrxR2 will prevent the activation of Mito-TRFS, serving as a negative control. |

| Overexpression of TrxR2 | Increase | Increased levels of active TrxR2 will lead to a higher rate of Mito-TRFS activation and thus, a stronger fluorescence signal. |

| Neuroprotective Compound Screening | Potential Increase/Preservation | Compounds that protect or enhance TrxR2 activity would be expected to increase or maintain Mito-TRFS fluorescence in the face of a neurotoxic insult. |

Experimental Protocols

Protocol 1: Preparation of Primary Neuron Cultures

This protocol provides a general guideline for the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents. Specific details may need to be optimized based on the specific neuronal type and laboratory standards.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme solution (e.g., Papain or Trypsin)

-

Enzyme inhibitor solution

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., glass-bottom dishes for imaging)

-

Sterile dissection tools

Procedure:

-

Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect out the embryonic brains and place them in ice-cold dissection medium.

-

Isolate the cortices or hippocampi under a dissecting microscope.

-

Mince the tissue into small pieces and transfer to the enzyme solution.

-

Incubate at 37°C for the recommended time (e.g., 15-30 minutes for papain).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Add the enzyme inhibitor solution to stop the digestion.

-

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in pre-warmed plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto coated culture vessels at the desired density.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

-

Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Staining Primary Neurons with Mito-TRFS

Materials:

-

Primary neuron cultures (7-14 DIV)

-

Mito-TRFS stock solution (e.g., 1 mM in DMSO)

-

Pre-warmed imaging buffer (e.g., Hibernate-E or artificial cerebrospinal fluid)

-

Fluorescence microscope equipped with appropriate filters and a heated stage

Procedure:

-

Prepare a working solution of Mito-TRFS in pre-warmed imaging buffer. The final concentration should be optimized (starting with 1 µM).

-

Remove the culture medium from the primary neurons and gently wash once with pre-warmed imaging buffer.

-

Add the Mito-TRFS working solution to the neurons.

-

Incubate the cells at 37°C for the optimized duration (starting with 60 minutes).

-

After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Proceed with live-cell imaging on a fluorescence microscope.

Protocol 3: Image Acquisition and Analysis

Procedure:

-

Place the culture dish on the heated stage of the microscope and allow the temperature to equilibrate to 37°C.

-

Using a low-intensity light source to minimize phototoxicity, locate the neurons of interest.

-

Acquire images using the appropriate filter set for Mito-TRFS (Excitation: ~438 nm, Emission: ~540 nm).

-

For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, gain, laser power) are kept consistent across all experimental groups.

-

To quantify the fluorescence intensity, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within regions of interest (ROIs) drawn around the neuronal cell bodies or specific neurites.

-

Subtract the background fluorescence from a region without cells.

-

Normalize the fluorescence intensity of treated cells to that of control cells.

Mandatory Visualizations

Caption: Experimental workflow for using Mito-TRFS in primary neurons.

Caption: TrxR2 signaling pathway in neuronal mitochondria.

References

- 1. The Role of the Thioredoxin System in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin 2 Offers Protection against Mitochondrial Oxidative Stress in H9c2 Cells and against Myocardial Hypertrophy Induced by Hyperglycemia [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Mito-TRFS in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mito-TRFS, a fluorescent probe for detecting mitochondrial thioredoxin reductase 2 (TrxR2) activity in live cells using flow cytometry. This document outlines the mechanism of action, detailed experimental protocols, data analysis, and applications in drug development.

Introduction to Mito-TRFS

Mito-TRFS is a novel "off-on" fluorescent probe specifically designed to target and measure the activity of thioredoxin reductase 2 (TrxR2) within the mitochondria of living cells.[1][2] In its native state, Mito-TRFS exhibits minimal fluorescence. However, upon enzymatic reduction by TrxR2, the probe undergoes a conformational change that results in a significant increase in fluorescence intensity.[2] This property allows for the sensitive and specific detection of TrxR2 activity, a key enzyme in mitochondrial redox homeostasis.[3][4]

Spectral Properties:

-

"Off" State (unreacted):

-

Maximum Absorbance: ~375 nm

-

Emission: Strong at ~480 nm (when excited at 375 nm)

-

-

"On" State (after reaction with TrxR2):

-

Maximum Absorbance: Shifts to ~438 nm

-

Emission: Strong at ~540 nm (when excited at 438 nm)

-

Key Applications

-

Quantitative analysis of mitochondrial TrxR2 activity: Assess the basal enzymatic activity in various cell types.

-

Drug discovery and development: Screen for inhibitors or activators of TrxR2.

-

Disease research: Investigate the role of TrxR2 dysfunction in pathologies such as neurodegenerative diseases and cancer.

-

Toxicology studies: Evaluate the impact of compounds on mitochondrial redox function.

Signaling Pathway of Mitochondrial Thioredoxin Reductase 2 (TrxR2)

The mitochondrial thioredoxin system plays a crucial role in maintaining redox balance and protecting against oxidative stress within the mitochondria. TrxR2 is a central component of this system. The pathway diagram below illustrates the key interactions.

Caption: Mitochondrial TrxR2 Redox Signaling Pathway.

Experimental Workflow for Mito-TRFS Flow Cytometry

The following diagram outlines the general workflow for measuring TrxR2 activity using Mito-TRFS and flow cytometry.

Caption: Experimental workflow for Mito-TRFS flow cytometry.

Detailed Experimental Protocols

Protocol 1: General Staining Protocol for Suspension Cells

Materials:

-

Mito-TRFS probe

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Suspension cells of interest

-

Flow cytometry tubes

Procedure:

-

Prepare Mito-TRFS Stock Solution:

-

Bring the vial of Mito-TRFS to room temperature.

-

Add the appropriate volume of anhydrous DMSO to create a stock solution (e.g., 1 mM). Mix well until fully dissolved.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture cells to the desired density (typically not exceeding 1 x 10^6 cells/mL).

-

If applicable, treat cells with the compound of interest for the desired time. Include appropriate vehicle controls.

-

Harvest approximately 1 x 10^6 cells per flow cytometry tube.

-

Centrifuge at 400 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with 1 mL of warm PBS. Centrifuge and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1 mL of pre-warmed PBS or serum-free medium.

-

Prepare a working solution of Mito-TRFS by diluting the stock solution. A final concentration of 1 µM is a good starting point, but this should be optimized for your specific cell type and experimental conditions.

-

Add the diluted Mito-TRFS to the cell suspension and mix gently.

-

-

Incubation:

-

Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Flow Cytometry Analysis:

-

Analyze the cells directly without washing.

-

Excite the stained cells using a 405 nm or 488 nm laser.

-

Collect the emission signal at approximately 540 nm (e.g., using a FITC or PE channel, depending on the cytometer's filter configuration).

-

Record the mean fluorescence intensity (MFI) for each sample.

-

Protocol 2: Staining Protocol for Adherent Cells

Materials:

-

Same as Protocol 1, plus:

-

Trypsin-EDTA or a gentle cell dissociation reagent

-

Complete cell culture medium (containing serum)

Procedure:

-

Prepare Mito-TRFS Stock Solution: (Follow step 1 from Protocol 1)

-

Cell Preparation:

-

Culture adherent cells in appropriate culture vessels (e.g., 6-well plates).

-

Treat cells with the compound of interest as required.

-

Carefully wash the cells with warm PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 400 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with 1 mL of warm PBS. Centrifuge and discard the supernatant.

-

-

Staining and Incubation: (Follow steps 3 and 4 from Protocol 1)

-

Flow Cytometry Analysis: (Follow step 5 from Protocol 1)

Data Presentation and Interpretation

Quantitative data from Mito-TRFS flow cytometry experiments can be effectively summarized in tables. The primary metric for comparison is the Mean Fluorescence Intensity (MFI), which is directly proportional to the TrxR2 activity.

Table 1: Illustrative Example of TrxR2 Activity Measurement

| Cell Line | Treatment (24h) | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| HeLa | Vehicle (0.1% DMSO) | - | 1500 ± 120 | 1.0 |

| HeLa | TrxR2 Inhibitor A | 1 µM | 850 ± 95 | 0.57 |

| HeLa | TrxR2 Inhibitor A | 5 µM | 420 ± 50 | 0.28 |

| PC12 | Vehicle (0.1% DMSO) | - | 2100 ± 180 | 1.0 |

| PC12 | Compound B | 10 µM | 3500 ± 250 | 1.67 |

Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data based on expected outcomes.

Table 2: Spectral Characteristics for Flow Cytometer Setup

| Probe | Excitation Laser | Emission Filter (nm) | Common Channel |

| Mito-TRFS ("On") | 405 nm or 488 nm | 530/30 or 525/50 | FITC / PE |

| DAPI (Viability) | 405 nm | 450/50 | DAPI |

| Propidium Iodide (Viability) | 488 nm or 561 nm | 610/20 or 670/30 | PE-Texas Red / PerCP |

Concluding Remarks

The Mito-TRFS probe, in conjunction with flow cytometry, provides a powerful and high-throughput method for the quantitative assessment of mitochondrial TrxR2 activity in live cells. The protocols and guidelines presented here offer a robust starting point for researchers in academic and industrial settings. Optimization of staining concentrations and incubation times for specific cell types is recommended to ensure data accuracy and reproducibility. This approach is highly valuable for elucidating the role of TrxR2 in cellular physiology and for the development of novel therapeutics targeting mitochondrial redox pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mitochondrial thioredoxin reductase system (TrxR2) in vascular endothelium controls peroxynitrite levels and tissue integrity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co-localization Studies of Mito-TRFS with Mitochondrial Markers

Measuring Mitochondrial Thioredoxin Reductase 2 (TrxR2) Activity in Disease Models Using Mito-TRFS: Application Notes and Protocols